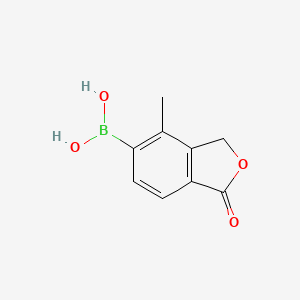
1-Boc-2,2,6,6-tetramethyl-1,2,3,6-tetrahydro-4-pyridine-boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Boc-2,2,6,6-tetramethyl-1,2,3,6-tetrahydro-4-pyridine-boronic acid is a specialized chemical compound that belongs to the class of boronic acids. Boronic acids are known for their versatile applications in organic synthesis, particularly in cross-coupling reactions. This compound features a boronic acid group attached to a tetrahydro-4-pyridine ring, which is further protected by a Boc (tert-butoxycarbonyl) group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Boc-2,2,6,6-tetramethyl-1,2,3,6-tetrahydro-4-pyridine-boronic acid typically involves the following steps:
Boc Protection: The starting material, 2,2,6,6-tetramethyl-1,2,3,6-tetrahydro-4-pyridine, undergoes Boc protection to form the Boc-protected intermediate.
Boronic Acid Formation: The protected intermediate is then treated with a boronic acid reagent, such as boronic acid chloride, to introduce the boronic acid group.
Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Boc-2,2,6,6-tetramethyl-1,2,3,6-tetrahydro-4-pyridine-boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form the corresponding boronic acid derivatives.
Substitution: The Boc group can be removed under acidic conditions to expose the free boronic acid group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Acidic conditions, such as trifluoroacetic acid (TFA), are employed to remove the Boc group.
Major Products Formed:
Boronic Esters: Formed through the oxidation of the boronic acid group.
Free Boronic Acid: Obtained by removing the Boc group.
Wissenschaftliche Forschungsanwendungen
1-Boc-2,2,6,6-tetramethyl-1,2,3,6-tetrahydro-4-pyridine-boronic acid has a wide range of applications in scientific research:
Chemistry: It is used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Biology: The compound is utilized in the synthesis of biologically active molecules, including pharmaceuticals and natural products.
Medicine: It serves as a building block in the development of new drugs and therapeutic agents.
Industry: The compound is employed in the production of advanced materials and polymers.
Wirkmechanismus
The mechanism by which 1-Boc-2,2,6,6-tetramethyl-1,2,3,6-tetrahydro-4-pyridine-boronic acid exerts its effects involves its participation in cross-coupling reactions. The boronic acid group acts as a nucleophile, reacting with electrophiles to form carbon-carbon bonds. The Boc group provides protection to the boronic acid, preventing unwanted side reactions.
Molecular Targets and Pathways:
Suzuki-Miyaura Coupling: The compound is used to couple aryl halides with boronic acids, forming biaryl compounds.
Negishi Coupling: It can also be used in the coupling of organozinc compounds with boronic acids.
Vergleich Mit ähnlichen Verbindungen
1-Boc-2,2,6,6-tetramethyl-1,2,3,6-tetrahydro-4-pyridine-boronic acid is unique due to its Boc-protected boronic acid group and its tetrahydro-4-pyridine structure. Similar compounds include:
Pinacol Boronic Ester: Another commonly used boronic acid derivative in cross-coupling reactions.
Boronic Acid Chloride: A related compound used in the synthesis of boronic acids.
Eigenschaften
IUPAC Name |
[2,2,6,6-tetramethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-3H-pyridin-4-yl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26BNO4/c1-12(2,3)20-11(17)16-13(4,5)8-10(15(18)19)9-14(16,6)7/h8,18-19H,9H2,1-7H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHKIOXZQXUMELH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(N(C(C1)(C)C)C(=O)OC(C)(C)C)(C)C)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26BNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1H-Pyrrolo[3,2-b]pyridine-3-boronic acid](/img/structure/B8187675.png)




![2,3-Dihydro-[1,4]dioxine-5-boronic acid](/img/structure/B8187725.png)


![4-Methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3H-isobenzofuran-1-one](/img/structure/B8187752.png)





